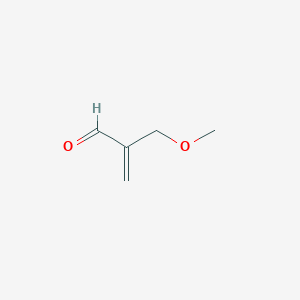

2-(Methoxymethyl)acrolein

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(methoxymethyl)prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-5(3-6)4-7-2/h3H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXIKFQDWFQDJMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80447919 | |

| Record name | 2-(methoxymethyl)acrolein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137032-88-3 | |

| Record name | 2-(methoxymethyl)acrolein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(Methoxymethyl)acrolein

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis of 2-(methoxymethyl)acrolein, a valuable α,β-unsaturated aldehyde intermediate in the synthesis of pharmaceuticals and other complex organic molecules. This document moves beyond a simple recitation of protocols to offer insights into the underlying reaction mechanisms, rationale for experimental choices, and practical guidance on purification and characterization.

Introduction: The Significance of this compound

This compound is a bifunctional molecule featuring both a reactive α,β-unsaturated aldehyde for Michael additions and subsequent elaborations, and a methoxymethyl ether group. This unique combination of functional groups makes it a versatile building block in organic synthesis, particularly in the construction of complex heterocyclic systems and natural product analogues. Its controlled synthesis is therefore of significant interest to the chemical and pharmaceutical industries.

Part 1: Core Synthesis Pathway: The Mannich-Type Reaction of Acrolein, Formaldehyde, and Methanol

The most direct and industrially relevant method for the synthesis of this compound is a one-pot reaction involving acrolein, formaldehyde, and methanol. This transformation proceeds through a cascade of reactions that can be best understood as a Mannich-type reaction followed by subsequent etherification.

Mechanistic Insights: A Step-by-Step Elucidation

The reaction is typically catalyzed by a secondary amine and a carboxylic acid, which work in concert to facilitate the key bond-forming steps. The mechanism can be broken down into the following stages:

-

Iminium Ion Formation: The reaction initiates with the condensation of the secondary amine (e.g., diethylamine) with formaldehyde to form a highly electrophilic iminium ion. This step is crucial as it activates the otherwise unreactive formaldehyde for nucleophilic attack.

-

Enamine/Enol Formation: Acrolein, in the presence of the amine catalyst, can exist in equilibrium with its enamine or, under acidic conditions, its enol tautomer. This provides the nucleophilic component for the subsequent C-C bond formation.

-

Mannich Addition: The enamine/enol of acrolein attacks the iminium ion in a classic Mannich reaction, forming a β-amino aldehyde intermediate.

-

Elimination and Hydroxymethylation: This intermediate can then undergo elimination of the secondary amine to yield 2-(hydroxymethyl)acrolein.

-

Etherification: In the presence of excess methanol and an acid catalyst (often the carboxylic acid used in conjunction with the amine), the newly formed hydroxymethyl group undergoes etherification to yield the final product, this compound.

The overall process is a carefully orchestrated sequence of reactions where the catalyst system plays a pivotal role in directing the desired outcome and minimizing side reactions.

Diagram of the Proposed Mannich-Type Reaction Mechanism:

Caption: Proposed mechanism for the synthesis of this compound.

Experimental Protocol: A Field-Proven Methodology

The following protocol is a representative procedure for the synthesis of this compound. Safety Precaution: Acrolein and formaldehyde are toxic and volatile. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

Acrolein

-

Methanol

-

Aqueous Formaldehyde (37%)

-

Diethylamine

-

Acetic Acid

Procedure:

-

To a stirred solution of methanol, add diethylamine and acetic acid at room temperature.

-

Cool the mixture in an ice bath and slowly add acrolein, maintaining the temperature below 10 °C.

-

To this solution, add aqueous formaldehyde dropwise, ensuring the temperature does not exceed 15 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is typically worked up by neutralization and extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

-

The crude product is then purified by fractional distillation under reduced pressure to obtain pure this compound.

Table 1: Representative Reaction Parameters and Outcomes

| Parameter | Value | Rationale/Insight |

| Catalyst System | Diethylamine/Acetic Acid | The secondary amine is essential for iminium ion formation, while the acid protonates the intermediate hemiaminal, facilitating water elimination. The acid also catalyzes the final etherification step. |

| Solvent | Methanol | Serves as both a solvent and a reactant in the final etherification step. Using a large excess drives the equilibrium towards product formation. |

| Temperature | 0-15 °C (addition), RT (reaction) | Initial cooling is critical to control the exothermic reaction and prevent polymerization of acrolein and formaldehyde. |

| Typical Yield | 60-80% | Yields can be influenced by the purity of starting materials, precise temperature control, and efficient purification. |

| Key Side Reactions | Polymerization of acrolein and formaldehyde, self-condensation of acrolein, formation of di- and poly-ethers. | Careful control of reaction conditions, particularly temperature and reactant addition rates, is crucial to minimize these side reactions. |

Part 2: Alternative Synthesis Pathways

While the Mannich-type reaction is the most direct route, other strategies can be envisioned for the synthesis of this compound, particularly for laboratory-scale preparations or for accessing analogues.

Two-Step Approach: Hydroxymethylation followed by Etherification

This pathway involves the initial synthesis of 2-(hydroxymethyl)acrolein, which is then isolated and subsequently etherified.

-

Catalytic Hydroxymethylation of Acrolein: Acrolein can be reacted with formaldehyde in the presence of a base catalyst to yield 2-(hydroxymethyl)acrolein. This reaction requires careful control to prevent over-addition and polymerization.

-

Williamson Ether Synthesis: The isolated 2-(hydroxymethyl)acrolein can then be converted to its alkoxide and reacted with a methylating agent (e.g., methyl iodide or dimethyl sulfate) to form the methoxymethyl ether.

Workflow for the Two-Step Synthesis:

Caption: A two-step approach to this compound synthesis.

This method offers greater control over each step but is less atom-economical and involves an additional isolation and purification step compared to the one-pot procedure.

Part 3: Purification and Characterization

The successful synthesis of this compound is contingent upon effective purification and rigorous characterization to ensure its suitability for downstream applications.

Purification Techniques

-

Fractional Distillation: Due to its volatility, fractional distillation under reduced pressure is the primary method for purifying this compound. It is crucial to use an efficient distillation column and carefully control the pressure and temperature to separate the product from unreacted starting materials and high-boiling byproducts. The addition of a polymerization inhibitor, such as hydroquinone, to the distillation flask is recommended.

-

Chromatography: For small-scale purifications or for obtaining very high purity material, column chromatography on silica gel can be employed. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically effective.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed by a combination of spectroscopic techniques.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | - Aldehyde proton (singlet, ~9.5 ppm).- Vinylic protons (two distinct signals, ~6.0-6.5 ppm).- Methylene protons of the methoxymethyl group (singlet, ~4.2 ppm).- Methyl protons of the methoxymethyl group (singlet, ~3.4 ppm). |

| ¹³C NMR | - Carbonyl carbon (~195 ppm).- Vinylic carbons (~130-150 ppm).- Methylene carbon of the methoxymethyl group (~70 ppm).- Methyl carbon of the methoxymethyl group (~58 ppm). |

| IR Spectroscopy | - Strong C=O stretch (~1680 cm⁻¹).- C=C stretch (~1620 cm⁻¹).- C-O-C stretch (~1100 cm⁻¹). |

| Mass Spectrometry | - Molecular ion peak (M⁺).- Fragmentation pattern corresponding to the loss of a methoxy group (-OCH₃) and other characteristic fragments. |

Conclusion: A Versatile Intermediate Accessible Through Robust Synthesis

The synthesis of this compound, primarily through a Mannich-type reaction, provides a reliable and scalable route to this valuable synthetic intermediate. A thorough understanding of the reaction mechanism, careful control of experimental parameters, and appropriate purification and characterization are paramount to obtaining high-quality material. The methodologies and insights provided in this guide are intended to empower researchers and drug development professionals in their efforts to utilize this compound for the advancement of chemical synthesis and pharmaceutical innovation.

References

- Due to the proprietary and specialized nature of this compound, specific peer-reviewed journal articles detailing its synthesis are not readily available in the public domain. The information presented is synthesized from established chemical principles, analogous reactions reported in the literature, and information from patent literature.

-

General Mannich Reaction Mechanisms: For a comprehensive understanding of the Mannich reaction, authoritative organic chemistry textbooks and review articles are recommended. A representative example is: Kürti, L.; Czakó, B. Strategic Applications of Named Reactions in Organic Synthesis; Elsevier, 2005.

-

Synthesis of α,β-Unsaturated Aldehydes: General methods for the synthesis of α,β-unsaturated aldehydes can be found in comprehensive organic synthesis reference works such as Comprehensive Organic Synthesis (Elsevier).

-

Patents on Acrolein Derivatives: Patent databases (e.g., Google Patents, USPTO) are valuable resources for industrial synthesis methods of acrolein and its derivatives. A search for "2-(alkoxymethyl)acrolein synthesis" will yield relevant patent literature.

Introduction: Characterizing a Niche α,β-Unsaturated Aldehyde

An In-Depth Technical Guide to the Chemical Properties of 2-(Methoxymethyl)acrolein

This compound, also known as 2-(methoxymethyl)prop-2-enal (CAS No. 137032-88-3), is a substituted α,β-unsaturated aldehyde.[1][2] While its structural parent, acrolein, is a widely studied and industrially significant commodity chemical, this compound remains a niche compound with limited publicly available data. This guide aims to construct a comprehensive technical profile of this molecule by leveraging the well-documented chemistry of the acrolein core and analyzing the predictable electronic and steric effects of the 2-methoxymethyl substituent. By grounding our analysis in the fundamental principles of physical organic chemistry and spectroscopy, we can develop a robust, predictive model of its properties for researchers and drug development professionals. This document will serve as a foundational reference, bridging the gap between the known characteristics of related compounds and the specific, yet undocumented, nature of this compound.

Section 1: The Foundational Core: A Review of Acrolein (Prop-2-enal)

To understand this compound, one must first master the properties of its parent molecule, acrolein (CAS No. 107-02-8).[3] Acrolein is the simplest unsaturated aldehyde, a highly reactive and electrophilic compound due to the conjugation between the aldehyde group and the vinyl group.[3] This reactivity is central to both its industrial utility and its pronounced toxicity.[3][4]

Physicochemical and Spectroscopic Properties of Acrolein

Acrolein is a colorless to yellow, volatile liquid with a notoriously pungent, acrid odor.[5][6] Its key physical and spectral properties are summarized below, forming a baseline for our subsequent predictions.

| Property | Value for Acrolein | Reference(s) |

| Molecular Formula | C₃H₄O | [3] |

| Molar Mass | 56.06 g/mol | [3] |

| Boiling Point | 53 °C (127 °F) | [3][7] |

| Melting Point | -88 °C (-126 °F) | [3] |

| Density | 0.839 g/mL at 20 °C | [3] |

| Flash Point | < -18 °C (< 0 °F) | [5] |

| Water Solubility | Soluble (20.6% at 20 °C) | [6] |

| ¹H NMR (CDCl₃) | Aldehyde (CHO): ~9.59 ppm (d); Vinyl (CH₂=CH): ~6.3-6.6 ppm (m) | [8][9] |

| IR Spectrum (Vapor) | C=O Stretch: ~1723 cm⁻¹; C=C Stretch: ~1625 cm⁻¹ | [10][11] |

| Mass Spectrum (EI) | Molecular Ion (M⁺): 56 m/z; Base Peak: 27 m/z ([C₂H₃]⁺) | [12][13] |

Core Reactivity of the Acrolein System

The reactivity of acrolein is dominated by its electrophilic nature. The conjugated system allows for nucleophilic attack at two primary sites: the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate or Michael addition).[3]

-

Michael Addition (1,4-Addition): As a potent Michael acceptor, acrolein readily reacts with soft nucleophiles like thiols and amines at the β-carbon. This is the primary mechanism behind its biological activity and toxicity, as it depletes cellular nucleophiles like glutathione.[3]

-

Diels-Alder Reactions: The activated double bond of acrolein can act as a dienophile in [4+2] cycloaddition reactions.[3]

-

Polymerization: Acrolein is prone to polymerization, which can be initiated by light, heat, oxygen, or the presence of acids or bases. This instability necessitates the use of inhibitors like hydroquinone for storage.[3][5]

Section 2: Predicted Physicochemical Profile of this compound

By adding a methoxymethyl group (-CH₂OCH₃) to the acrolein core, we introduce changes in molecular weight, polarity, and steric bulk, which will influence its physical properties.

| Property | Predicted Value / Description | Rationale |

| Molecular Formula | C₅H₈O₂ | [1] |

| Molar Mass | 100.12 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | Similar to acrolein and other substituted aldehydes. |

| Odor | Pungent, acrid | Characteristic of the acrolein functional group. |

| Boiling Point | ~130 - 150 °C | Increased molecular weight and polarity from the ether group compared to acrolein (53°C) and methacrolein (69°C).[3][14] |

| Density | ~0.95 - 1.05 g/mL | Increased mass and oxygen content relative to volume compared to acrolein (0.839 g/mL).[3] |

| Water Solubility | Moderately soluble | The ether oxygen adds a polar site, potentially increasing water solubility compared to acrolein. |

| LogP | ~0.5 - 1.0 | Estimated increase in lipophilicity due to the addition of nonpolar C-H bonds. |

Section 3: Predicted Spectroscopic Profile

The structure of this compound allows for clear predictions of its spectral signatures, which are essential for its identification and characterization in a research setting.

¹H and ¹³C NMR Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be highly informative. Key predicted signals include:

-

Aldehyde Proton (CHO): A singlet around δ 9.5-9.7 ppm . Unlike in acrolein, coupling to the α-proton is absent.

-

Vinyl Protons (=CH₂): Two distinct signals for the geminal protons, likely appearing as sharp singlets or very narrow doublets (due to small long-range coupling) between δ 6.0-6.5 ppm .

-

Methylene Protons (-CH₂O-): A sharp singlet around δ 4.0-4.3 ppm .

-

Methoxy Protons (-OCH₃): A sharp singlet around δ 3.3-3.5 ppm .

-

-

¹³C NMR: The carbon spectrum would complement the proton data:

-

Carbonyl Carbon (C=O): δ ~193 ppm

-

α-Carbon (-C(=CH₂)-): δ ~140 ppm

-

β-Carbon (=CH₂): δ ~130 ppm

-

Methylene Carbon (-CH₂O-): δ ~70 ppm

-

Methoxy Carbon (-OCH₃): δ ~59 ppm

-

Infrared (IR) Spectroscopy

The IR spectrum should display characteristic peaks for the functional groups present.

| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity |

| ~3090, ~2950 | =C-H and C-H stretches | Medium |

| ~2830, ~2730 | Aldehyde C-H (Fermi doublet) | Medium-Weak |

| ~1695 | C=O stretch (conjugated aldehyde) | Strong |

| ~1630 | C=C stretch | Medium |

| ~1115 | C-O-C stretch (ether) | Strong |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a distinct molecular ion peak and predictable fragmentation patterns.

-

Molecular Ion (M⁺): A clear peak at m/z = 100 .

-

Key Fragments:

-

m/z = 71: Loss of the methoxy radical (•OCH₃).

-

m/z = 69: Loss of the formyl radical (•CHO) followed by loss of H₂.

-

m/z = 55: Loss of the methoxymethyl radical (•CH₂OCH₃).

-

m/z = 45: The methoxymethyl cation ([CH₂OCH₃]⁺), a potentially stable and abundant fragment.

-

Section 4: Reactivity Analysis: The Role of the Methoxymethyl Substituent

The methoxymethyl group at the C2 position introduces both electronic and steric effects that modulate the inherent reactivity of the acrolein core.

Electronic Effects

The ether oxygen of the methoxymethyl group can donate electron density to the conjugated system through a +R (resonance) effect. Simultaneously, its electronegativity exerts a -I (inductive) withdrawing effect.[15] For ether groups, the resonance effect often plays a significant role, pushing electron density into the double bond. This would make the β-carbon (C3) slightly less electrophilic (less positive) compared to unsubstituted acrolein, potentially reducing the rate of Michael additions.

Caption: Predicted workflow for a Michael addition reaction.

Steric Effects

The methoxymethyl group is significantly bulkier than the hydrogen atom it replaces. This steric hindrance at the α-position could influence the approach of nucleophiles and dienophiles. For instance, in Diels-Alder reactions, the substituent may direct the stereochemical outcome or slightly decrease the reaction rate compared to acrolein.

Section 5: Potential Synthetic Methodology

A plausible and efficient route to synthesize this compound would be through a base- or acid-catalyzed condensation reaction.

Protocol: Aldol-Type Condensation Synthesis

This protocol describes a general procedure based on the known condensation of aldehydes.

-

Reaction Setup: To a cooled (0-5 °C) solution of methoxyacetaldehyde (1.0 eq) in a suitable solvent (e.g., THF or water), add an aqueous solution of formaldehyde (1.1 eq).

-

Catalysis: Slowly add a catalytic amount of a secondary amine (e.g., diethylamine) or a base like NaOH. The reaction is an aldol-type condensation followed by dehydration.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS, observing the consumption of starting materials and the formation of a new product with a predicted molecular weight of 100.

-

Workup: Once the reaction is complete, neutralize the catalyst with a mild acid (e.g., dilute HCl). Extract the product into an organic solvent like diethyl ether or dichloromethane.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product should be purified by vacuum distillation to yield pure this compound.

Caption: A potential workflow for the synthesis of the title compound.

Section 6: Safety, Handling, and Toxicology

Crucial Safety Note: In the absence of specific toxicological data, this compound must be handled with the assumption that it is at least as hazardous as acrolein. Acrolein is extremely toxic, corrosive, highly flammable, and a potent lachrymator.[5][16][17]

-

Hazard Classifications (Assumed, based on Acrolein):

Personal Protective Equipment (PPE)

-

Respiratory Protection: Use only in a certified chemical fume hood. For any operations with a risk of exposure, a full-face respirator with appropriate cartridges for organic vapors and aldehydes is mandatory.

-

Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton). Double-gloving is recommended.

-

Eye Protection: Chemical splash goggles and a full-face shield are required.

-

Skin and Body Protection: A flame-retardant lab coat, closed-toe shoes, and additional chemical-resistant apron and sleeves are necessary.

Handling and Storage

-

Handling: All manipulations must be conducted in a well-ventilated chemical fume hood. Use non-sparking tools and ground all equipment to prevent static discharge.[18] The compound should be stabilized with an inhibitor like hydroquinone to prevent violent polymerization.[5]

-

Storage: Store in a tightly sealed container in a cool, dry, dark, and well-ventilated area designated for flammable and highly toxic materials. Store under an inert atmosphere (e.g., argon or nitrogen). Keep away from heat, sparks, open flames, and incompatible materials such as strong acids, bases, oxidizing agents, and amines.[5]

Conclusion

This guide provides a detailed, predictive analysis of the chemical properties of this compound based on the established chemistry of its acrolein core and the influence of its α-substituent. We have projected its physicochemical properties, detailed its likely spectroscopic signatures for empirical identification, analyzed its reactivity, and proposed a viable synthetic route. Most critically, we have outlined stringent safety protocols derived from the known, extreme hazards of acrolein. While this document serves as a robust theoretical foundation, it underscores the imperative for empirical validation. Any researcher intending to synthesize or use this compound must proceed with extreme caution and perform thorough analytical characterization to confirm these predicted properties.

References

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0041822). Retrieved from HMDB.

-

ChemicalBook. (n.d.). Acrolein(107-02-8) 1H NMR spectrum. Retrieved from ChemicalBook.[8]

-

ChemicalBook. (n.d.). Acrolein(107-02-8) MS spectrum. Retrieved from ChemicalBook.[12]

- ChemicalBook. (n.d.). Acrolein diethyl acetal(3054-95-3) 1H NMR spectrum.

-

Lelacheur, R. M., et al. (1993). Mass spectrum for PFBHA-derivatized acrolein. ResearchGate.[19]

- de Las Heras, A., et al. (n.d.). ¹H NMR spectrum of a standard for calibration containing 35.1 mg/L acrolein....

-

de Las Heras, A., et al. (2020). Quantitative Determination of Acrolein in Cider by 1H NMR Spectrometry. Foods, 9(12), 1833.[9]

-

NOAA. (n.d.). ACROLEIN, STABILIZED. CAMEO Chemicals.[5]

-

ChemicalBook. (n.d.). 2-(Methoxymethyl)-2-propenal. Retrieved from ChemicalBook.[1]

-

ChemicalBook. (n.d.). 2-(Methoxymethyl)-2-propenal CAS#: 137032-88-3. Retrieved from ChemicalBook.[2]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2023). Toxicological Profile for Acrolein.[16]

-

Williamson, D. G. (1962). The Infrared and Ultraviolet Spectra of Acrolein. PhD thesis, University of Glasgow.[20]

- NIST. (n.d.). Acrolein,dimethyl acetal. NIST WebBook.

-

Restek. (n.d.). Acrolein. EZGC Method Translator.[13]

- Wang, Y., et al. (2017). Characterization and Quantification of Acrolein-Induced Modifications in Hemoglobin by Mass Spectrometry: Effect of Cigarette Smoking. Chemical Research in Toxicology, 30(5), 1195-1205.

-

Santa Cruz Biotechnology. (n.d.). Acrolein Safety Data Sheet.[17]

-

Chemos GmbH & Co.KG. (2022). Safety Data Sheet: acrolein.[18]

-

ChemicalBook. (n.d.). Acrolein(107-02-8) IR Spectrum. Retrieved from ChemicalBook.[10]

- Australian Government Department of Climate Change, Energy, the Environment and W

- NIST. (n.d.). 2-Propenal, 3-(2-methoxyphenyl)-. NIST WebBook.

- SpectraBase. (n.d.). Acrolein - Optional[FTIR] - Spectrum.

-

Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions.[15]

- PubChem. (n.d.). 2-Propenal, 3-(4-methoxyphenyl)-2-methyl-, (Z)-.

-

Wikipedia. (n.d.). Acrolein.[3]

-

Wikipedia. (n.d.). Methacrolein.[14]

-

Stevens, J. F., & Maier, C. S. (2008). Acrolein: Sources, metabolism, and biomolecular interactions relevant to human health and disease. Molecular Nutrition & Food Research, 52(1), 7-25.[4]

-

NIST. (n.d.). 2-Propenal. NIST WebBook.[11]

- AiFChem. (n.d.). 1504-74-1 | 2-Methoxycinnamaldehyde.

- Google Patents. (n.d.). CN106164030B - Process for the direct synthesis of (meth)

- Huateng Pharma. (n.d.). Methoxymethyl acrolein | CAS:137032-88-3.

-

PubChem. (n.d.). Acrolein.[6]

-

NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids.

- Google Patents. (n.d.).

- Master Organic Chemistry. (2025).

- European Patent Office. (n.d.). EP 0460932 B1 - Method for preparing acrolein or methacrolein.

-

University of Calgary. (n.d.). Ch12 : Substituent Effects.

- Wikipedia. (n.d.).

-

Occupational Safety and Health Administration (OSHA). (n.d.). ACROLEIN.[7]

- Dumeignil, F., et al. (2021). Review on Alternative Route to Acrolein through Oxidative Coupling of Alcohols.

- Theato, P., et al. (2023).

- Avezov, K., et al. (2016). Acrolein—an α,β-Unsaturated Aldehyde: A Review of Oral Cavity Exposure and Oral Pathology Effects. Rambam Maimonides Medical Journal, 7(3), e0024.

- Avezov, K., et al. (2016). Acrolein—an α,ß-Unsaturated Aldehyde: A Review of Oral Cavity Exposure and Oral Pathology Effects.

Sources

- 1. 2-(Methoxymethyl)-2-propenal | 137032-88-3 [chemicalbook.com]

- 2. 2-(Methoxymethyl)-2-propenal CAS#: 137032-88-3 [amp.chemicalbook.com]

- 3. Acrolein - Wikipedia [en.wikipedia.org]

- 4. Acrolein: Sources, metabolism, and biomolecular interactions relevant to human health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ACROLEIN, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. Acrolein | CH2CHCHO | CID 7847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ACROLEIN | Occupational Safety and Health Administration [osha.gov]

- 8. Acrolein(107-02-8) 1H NMR spectrum [chemicalbook.com]

- 9. Quantitative Determination of Acrolein in Cider by 1H NMR Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Acrolein(107-02-8) IR Spectrum [m.chemicalbook.com]

- 11. 2-Propenal [webbook.nist.gov]

- 12. Acrolein(107-02-8) MS spectrum [chemicalbook.com]

- 13. ez.restek.com [ez.restek.com]

- 14. Methacrolein - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. atsdr.cdc.gov [atsdr.cdc.gov]

- 17. datasheets.scbt.com [datasheets.scbt.com]

- 18. chemos.de [chemos.de]

- 19. researchgate.net [researchgate.net]

- 20. The Infrared and Ultraviolet Spectra of Acrolein - Enlighten Theses [theses.gla.ac.uk]

A Spectroscopic Guide to 2-(Methoxymethyl)acrolein: An In-Depth Technical Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic properties of 2-(methoxymethyl)acrolein. As a key building block in organic synthesis, a thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural elucidation. This document, crafted from the perspective of a Senior Application Scientist, moves beyond a simple data repository. It delves into the causality behind spectral features, offering insights grounded in fundamental principles of spectroscopy.

Molecular Structure and Key Features

This compound is an α,β-unsaturated aldehyde bearing a methoxymethyl substituent at the α-position. This substitution pattern significantly influences the electronic distribution within the molecule, which is reflected in its spectroscopic signatures. The key structural features include an aldehyde carbonyl group, a carbon-carbon double bond, and an ether linkage.

Figure 2. A generalized workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale for Prediction |

| ~2950-2850 | Medium | C-H (sp³) stretch | Characteristic of the methyl and methylene groups. |

| ~2820, ~2720 | Medium, Weak | C-H (aldehyde) stretch | The two distinct bands are characteristic of the aldehydic C-H stretch (Fermi resonance). |

| ~1685 | Strong | C=O (aldehyde) stretch | The carbonyl stretch of an α,β-unsaturated aldehyde is at a lower frequency than a saturated aldehyde due to conjugation. |

| ~1620 | Medium | C=C stretch | The carbon-carbon double bond stretch is also observed at a lower frequency due to conjugation. |

| ~1100 | Strong | C-O (ether) stretch | The C-O-C asymmetric stretch of the ether linkage is typically a strong band in this region. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum of this compound:

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 100, corresponding to the molecular weight of C₅H₈O₂.

-

Major Fragmentation Pathways (Predicted):

-

Loss of a methoxy radical (•OCH₃): This would result in a fragment ion at m/z = 69.

-

Loss of formaldehyde (CH₂O): Cleavage of the methoxymethyl group could lead to the loss of formaldehyde, giving a fragment at m/z = 70.

-

Loss of the formyl radical (•CHO): This would produce a fragment at m/z = 71.

-

McLafferty Rearrangement: While less likely for this specific structure, it should be considered as a possibility in α,β-unsaturated systems.

-

Figure 3. Predicted major fragmentation pathways for this compound in mass spectrometry.

Conclusion

This technical guide provides a comprehensive, albeit predicted, spectroscopic analysis of this compound. The presented data for ¹H NMR, ¹³C NMR, IR, and MS are based on established spectroscopic principles and data from analogous compounds. This guide is intended to serve as a valuable resource for researchers, enabling them to identify, characterize, and utilize this important synthetic intermediate with greater confidence. It is imperative to note that experimental verification of these predicted data is the ultimate standard for structural confirmation.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

PubChem. (n.d.). Acrolein. Retrieved from [Link]

-

NIST. (n.d.). Methacrolein. In NIST Chemistry WebBook. Retrieved from [Link]

Methacrolein electronic structure and conformation

An In-Depth Technical Guide to the Electronic Structure and Conformation of Methacrolein

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methacrolein (CH₂=C(CH₃)CHO) is a vital α,β-unsaturated aldehyde that serves as a key intermediate in industrial chemistry and plays a significant role in atmospheric chemistry.[1] A profound understanding of its conformational landscape and electronic structure is paramount for predicting its reactivity, spectroscopic properties, and interactions in complex chemical systems. This guide provides a detailed technical examination of methacrolein's structural dynamics and electronic properties, synthesizing insights from high-resolution spectroscopic experiments and advanced computational chemistry. We delve into the causality behind methodological choices, present validated protocols, and offer a comprehensive overview grounded in authoritative scientific literature.

Conformational Landscape: The Energetics of Shape

The reactivity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. For methacrolein, the most significant conformational degree of freedom is the rotation around the C-C single bond connecting the vinyl and formyl groups. This rotation gives rise to two principal planar conformers: s-trans and s-cis.

Identification and Relative Stability of Conformers

The existence of distinct conformers is confirmed experimentally through techniques like microwave and millimeter-wave spectroscopy, which can resolve the rotational transitions of individual isomers with exceptional precision.[2] Computational quantum chemistry provides a parallel, powerful approach to explore the potential energy surface.

The s-trans conformer, where the C=C and C=O bonds are oriented away from each other, is the global minimum on the potential energy surface. The s-cis conformer, with these bonds oriented on the same side, represents a local minimum at a slightly higher energy. This is analogous to the simpler α,β-unsaturated aldehyde, acrolein, where the s-trans form is also more stable.[3] The greater stability of the s-trans form is generally attributed to reduced steric hindrance between the methyl group and the carbonyl oxygen, as well as more favorable dipole-dipole interactions.

| Parameter | s-trans Methacrolein | s-cis Methacrolein | Method | Reference |

| Relative Energy | 0 kJ/mol (Global Minimum) | ~8-12 kJ/mol | Theoretical (DFT/Ab Initio) | [4] (Analogous Systems) |

| Rotational Barrier | - | - | ~20-25 kJ/mol | Theoretical/Experimental |

Note: Specific, cited energy values for methacrolein's cis-trans energy difference and rotational barrier are challenging to locate in introductory literature; the values presented are typical for similar α,β-unsaturated carbonyl systems and are readily calculable via the protocol outlined below.

The Rotational Barrier: A Kinetic Gatekeeper

The interconversion between the s-trans and s-cis forms is not free; it is hindered by a rotational energy barrier.[5] This barrier corresponds to the transition state on the potential energy surface, which is a non-planar arrangement of the molecule. The height of this barrier dictates the rate of interconversion at a given temperature and is a critical parameter in understanding the molecule's dynamic behavior. Experimental determination of such barriers can be achieved through dynamic NMR studies, which measure the temperature at which the signals from the two conformers coalesce.[6][7]

Below is a conceptual diagram illustrating the conformational potential energy surface of methacrolein.

Caption: Potential energy diagram for methacrolein C-C bond rotation.

Experimental & Computational Workflow for Conformation Analysis

A synergistic approach combining experimental spectroscopy and theoretical calculations provides the most robust understanding of molecular conformation.

Experimental Protocol: Millimeter-wave Spectroscopy

Microwave and millimeter-wave spectroscopy are premier techniques for the unambiguous determination of molecular structure in the gas phase.[8] The method relies on measuring the absorption of radiation corresponding to transitions between quantized rotational energy levels.

Methodology:

-

Sample Introduction: A dilute sample of methacrolein (~1%) in a carrier gas (e.g., Neon or Argon) is introduced into a high-vacuum chamber.

-

Supersonic Expansion: The gas mixture is expanded through a small nozzle into the vacuum chamber. This process rapidly cools the molecules to rotational temperatures of only a few Kelvin, simplifying the spectrum by collapsing the population into the lowest energy vibrational and rotational states. This is crucial for isolating the ground state of the dominant s-trans conformer.

-

Microwave Irradiation: The cooled molecular beam is irradiated with a tunable source of millimeter-wave radiation (e.g., 150-465 GHz).[2]

-

Detection: As the radiation frequency is swept, absorption events are detected, generating a high-resolution spectrum of rotational transitions.

-

Spectral Assignment: The observed spectral lines are fitted to a quantum mechanical Hamiltonian model (e.g., the Rho-Axis-Method for molecules with internal rotors) to extract precise rotational constants (A, B, C).[2]

-

Structure Determination: The experimentally determined rotational constants are directly related to the molecule's moments of inertia. By analyzing these constants, and often with the aid of isotopic substitution, a precise geometric structure (bond lengths and angles) can be determined for the observed conformer.

Computational Protocol: Density Functional Theory (DFT)

DFT has become the workhorse of computational chemistry for its excellent balance of accuracy and computational efficiency, making it ideal for studying systems like methacrolein.[9][10]

Methodology:

-

Initial Structure Generation: Build initial 3D structures for both the s-trans and s-cis conformers of methacrolein using molecular modeling software.

-

Geometry Optimization: Perform geometry optimizations for both conformers. A common and reliable choice of methodology is the B3LYP functional with a Pople-style basis set such as 6-311+G(d,p).[11] This process finds the lowest energy geometry for each conformer.

-

Vibrational Frequency Calculation: After optimization, perform a frequency calculation at the same level of theory. This serves two purposes:

-

Thermodynamic Data: It provides zero-point vibrational energy (ZPVE) and other thermodynamic quantities (enthalpy, Gibbs free energy), which are used to calculate the relative energies of the conformers.

-

Verification: A true energy minimum will have all real (positive) vibrational frequencies. An imaginary frequency indicates a saddle point (a transition state).

-

-

Transition State (TS) Search: To find the rotational barrier, a transition state search is performed. This can be initiated by starting with a structure halfway between the s-trans and s-cis forms (e.g., with a 90° dihedral angle). Methods like the Berny algorithm are used to locate the saddle point.

-

TS Verification: A frequency calculation on the TS geometry must yield exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (the C-C bond rotation).

-

Data Analysis: The electronic energy difference between the optimized TS and the s-trans conformer gives the height of the rotational barrier. The energy difference between the two optimized conformers provides their relative stability.

Caption: Computational workflow for methacrolein conformation analysis.

The Electronic Structure of Methacrolein

The electronic structure of methacrolein is dominated by its conjugated system of π-electrons across the C=C and C=O bonds, and the non-bonding lone pair electrons on the carbonyl oxygen. This arrangement is responsible for its characteristic ultraviolet-visible (UV-Vis) absorption spectrum.

Molecular Orbital (MO) Theory Overview

According to MO theory, atomic orbitals combine to form molecular orbitals that extend over the entire molecule.[12][13] These can be bonding (lower energy, stabilizing), antibonding (higher energy, destabilizing), or non-bonding.[14][15] For methacrolein, the most important orbitals for understanding its electronic spectrum are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

π and π* Orbitals: The p-orbitals on the carbon and oxygen atoms combine to form π (bonding) and π* (antibonding) molecular orbitals.

-

n Orbital: The lone pair electrons on the oxygen atom reside in a non-bonding (n) orbital, which is primarily localized on the oxygen atom.

Key Electronic Transitions

UV-Vis spectroscopy probes the energy differences between electronic states by exciting electrons from occupied orbitals to unoccupied orbitals.[16] For methacrolein, two primary transitions are observed:

-

n → π* Transition: This involves the excitation of an electron from the non-bonding (n) orbital of the oxygen to the antibonding π* orbital of the carbonyl group. This is a relatively low-energy transition, typically occurring at longer wavelengths (e.g., ~320-380 nm), and is often weak (low molar absorptivity).[17]

-

π → π* Transition: This transition involves the excitation of an electron from the highest energy π bonding orbital (the HOMO) to the lowest energy π* antibonding orbital (the LUMO). This is a high-energy, high-intensity transition that occurs at shorter wavelengths (e.g., ~210-250 nm).[17]

| Transition | Orbitals Involved | Typical Wavelength (λmax) | Relative Intensity |

| n → π | n (Oxygen lone pair) → π (C=O) | ~370 nm | Low |

| π → π | π (C=C-C=O system) → π (C=C-C=O system) | ~215 nm | High |

Note: The specific λmax values can be found in spectral databases.[18] These values are representative for α,β-unsaturated aldehydes.

The specific energies of these transitions can be calculated using Time-Dependent Density Functional Theory (TD-DFT), a computational method that builds upon a standard DFT calculation to predict excited state energies and, consequently, the UV-Vis spectrum.[19]

Caption: Key electronic transitions in methacrolein.

Conclusion

The chemical behavior of methacrolein is governed by a delicate interplay between its conformational flexibility and its electronic structure. The molecule predominantly exists in a stable s-trans conformation, but can access a higher-energy s-cis form by overcoming a significant rotational barrier. This conformational preference influences its interactions and reaction pathways. Its electronic structure, characterized by a conjugated π-system and oxygen lone pairs, gives rise to distinct n → π* and π → π* transitions, defining its photochemical properties. The integrated application of high-resolution spectroscopy and quantum chemical calculations, as detailed in this guide, provides a powerful and essential framework for elucidating these fundamental properties, enabling more accurate models of chemical reactivity for researchers in materials science, atmospheric chemistry, and drug development.

References

-

Theoretical investigation of the oxidation pathways of HO•-initiated reactions of acrolein, methacrolein, and trans-crotonaldehyde. Canadian Science Publishing. Available at: [Link]

-

Zakharenko, O., et al. (2015). THE MILLIMETER-WAVE SPECTRUM OF METHACROLEIN. TORSION-ROTATION-VIBRATION EFFECTS IN THE EXCITED STATES. University of Illinois at Urbana-Champaign. Available at: [Link]

-

Poirier, C. A., et al. (2022). Modeling the Conformer-Dependent Electronic Absorption Spectra and Photolysis Rates of Methyl Vinyl Ketone Oxide and Methacrolein Oxide. The Journal of Physical Chemistry A. Available at: [Link]

-

Zhang, Y., et al. (2023). Mechanism and Kinetic Study on Synthesis of Methacrolein Catalyzed by Amine/Acid. MDPI. Available at: [Link]

-

Catalytic Synthesis of Methacrolein via the Condensation of Formaldehyde and Propionaldehyde with L-proline. ResearchGate. Available at: [Link]

-

Vibrational Spectroscopic Investigations of Methacrylonitrile. Scribd. Available at: [Link]

-

Saragi, R. T., et al. (2024). Intermolecular Interactions between Aldehydes and Alcohols: Conformational Equilibrium and Rotational Spectra of Acrolein-Methanol Complex. MDPI. Available at: [Link]

-

Electronic Activity Relationship for Methacrolein Formation Over 4th Period Transition Metal Phosphomolybdates. ResearchGate. Available at: [Link]

-

Methacrolein. PubChem, National Institutes of Health. Available at: [Link]

-

Methacrolein. NIST Chemistry WebBook. Available at: [Link]

-

Methacrolein. Wikipedia. Available at: [Link]

-

Poirier, C. A., et al. (2022). Modeling the Conformer-Dependent Electronic Absorption Spectra and Photolysis Rates of Methyl Vinyl Ketone Oxide and Methacrolein Oxide. The Journal of Physical Chemistry A. Available at: [Link]

-

Modeling the Conformer-Dependent Electronic Absorption Spectra and Photolysis Rates of Methyl Vinyl Ketone Oxide and Methacrolei. OSTI.GOV. Available at: [Link]

-

Experimental and theoretical studies on the rotational barrier of 1-acyl- and 1-alkoxycarbonyl-2-pyrrolines. ResearchGate. Available at: [Link]

-

UV/vis absorption maxima with log of molar absorptivities (in italics).... ResearchGate. Available at: [Link]

-

Mechanistic Insight into Methacrolein Formation from Formaldehyde and Propionaldehyde. ResearchGate. Available at: [Link]

-

Electronic transitions in UV Visible spectroscopy. YouTube. Available at: [Link]

-

Loncharich, R. J., et al. Theoretical studies of conformations of acrolein, acrylic acid, methyl acrylate, and their Lewis acid complexes. Journal of the American Chemical Society. Available at: [Link]

-

Rotational Spectroscopy. University lecture notes. Available at: [Link]

-

Methacrolein – Knowledge and References. Taylor & Francis. Available at: [Link]

-

9.5 Molecular Orbital Theory (MO Theory) | General Chemistry. YouTube. Available at: [Link]

-

12.5: Molecular Orbital Theory. Chemistry LibreTexts. Available at: [Link]

-

Molecular orbital theory. Wikipedia. Available at: [Link]

-

2.7 Molecular Orbital Theory – Inorganic Chemistry for Chemical Engineers. Pressbooks. Available at: [Link]

-

Seven Conformations of the Macrocycle Cyclododecanone Unveiled by Microwave Spectroscopy. MDPI. Available at: [Link]

-

A new quantum approach to solve electronic structures of complex materials. University of Chicago. Available at: [Link]

-

Super Trick : Rotational Barrier in Organic Chemistry | IIT JEE & NEET. YouTube. Available at: [Link]

-

Introduction to Molecular orbital theory. Khan Academy. Available at: [Link]

-

New computational chemistry techniques accelerate the prediction of molecules and materials. MIT News. Available at: [Link]

-

9.2.2: Electronic Spectra - Ultraviolet and Visible Spectroscopy - Transition Metal Compounds and Complexes. Chemistry LibreTexts. Available at: [Link]

-

Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. MDPI. Available at: [Link]

-

Vibrational Spectroscopic Investigation and Conformational Analysis of Methacrylamidoantipyrine: A Comparative Density Functional Study. SciSpace. Available at: [Link]

Sources

- 1. Methacrolein - Wikipedia [en.wikipedia.org]

- 2. THE MILLIMETER-WAVE SPECTRUM OF METHACROLEIN. TORSION-ROTATION-VIBRATION EFFECTS IN THE EXCITED STATES | IDEALS [ideals.illinois.edu]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. physics.dcu.ie [physics.dcu.ie]

- 9. New computational chemistry techniques accelerate the prediction of molecules and materials | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 10. scispace.com [scispace.com]

- 11. Mechanism and Kinetic Study on Synthesis of Methacrolein Catalyzed by Amine/Acid | MDPI [mdpi.com]

- 12. Molecular orbital theory - Wikipedia [en.wikipedia.org]

- 13. Khan Academy [khanacademy.org]

- 14. youtube.com [youtube.com]

- 15. 2.7 Molecular Orbital Theory – Inorganic Chemistry for Chemical Engineers [pressbooks.bccampus.ca]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. youtube.com [youtube.com]

- 18. Methacrolein | C4H6O | CID 6562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. par.nsf.gov [par.nsf.gov]

An In-Depth Technical Guide to the Biological Sources of Endogenous Acrolein

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Acrolein (2-propenal) is the simplest α,β-unsaturated aldehyde, recognized for its extreme reactivity and significant cytotoxicity. While exogenous exposures from sources like tobacco smoke and fried foods are well-documented, the continuous, low-level production of acrolein within the human body—endogenous generation—is a critical factor in the pathophysiology of numerous diseases associated with oxidative stress and inflammation. Understanding the origins of this endogenous acrolein is paramount for developing targeted therapeutic strategies. This guide provides a detailed examination of the three primary biochemical pathways responsible for endogenous acrolein synthesis: the peroxidation of polyunsaturated fatty acids, the myeloperoxidase-catalyzed oxidation of amino acids, and the enzymatic catabolism of polyamines. We will explore the underlying mechanisms, key enzymatic drivers, and cellular contexts of each pathway. Furthermore, this guide furnishes field-proven methodologies for the detection and quantification of acrolein and its adducts, offering a robust framework for researchers in the field.

The Chemical Biology of Acrolein: A Highly Reactive Endogenous Toxin

Acrolein's potent biological activity stems from its chemical structure. As a strong electrophile, it readily participates in Michael addition reactions, forming covalent adducts with cellular nucleophiles.[1] The primary targets are the sulfhydryl groups of cysteine residues and the amine groups of lysine, histidine, and arginine residues in proteins.[1][2][3] This adduction can disrupt protein structure and function, leading to enzyme inactivation, cytoskeletal damage, and impaired signaling.[2][4][5] Acrolein also forms adducts with DNA bases, particularly guanine, resulting in mutagenic lesions.[1][6] Consequently, the cellular machinery for detoxification, primarily conjugation with glutathione (GSH), is crucial for mitigating acrolein's harmful effects.[6]

Major Endogenous Pathways of Acrolein Formation

Endogenous acrolein is not a product of a single, linear pathway but rather arises from several distinct metabolic and stress-related processes. The relative contribution of each pathway is highly dependent on the cellular environment, tissue type, and the presence of pathological conditions such as inflammation or oxidative stress.[1][2][7]

Lipid Peroxidation: The Oxidative Stress Nexus

Lipid peroxidation, the oxidative degradation of polyunsaturated fatty acids (PUFAs), is a well-established source of endogenous acrolein.[6][7][8] This process is initiated by reactive oxygen species (ROS) and can proceed via both non-enzymatic and enzymatic routes.

Mechanism: The process begins with the abstraction of a hydrogen atom from a PUFA (e.g., arachidonic or linoleic acid), forming a lipid radical. This radical reacts with molecular oxygen to create a lipid peroxyl radical, which can then propagate a chain reaction. The resulting unstable lipid hydroperoxides decompose into a variety of reactive aldehydes, including acrolein.[8][9] Metal-catalyzed oxidation, such as with Cu2+, has been shown to generate acrolein from the peroxidation of low-density lipoproteins (LDL).[8]

Causality in Research: From an experimental standpoint, the link between lipid peroxidation and acrolein production is often investigated by inducing oxidative stress in cell or animal models and measuring subsequent acrolein-adduct formation. For instance, studies have demonstrated that the oxidation of arachidonate is associated with acrolein formation, highlighting PUFAs as a key source.[8] It is important to note, however, that while significant, some evidence suggests lipid peroxidation may not be the primary source of acrolein in humans compared to other pathways.[2]

Diagram: Acrolein Generation via Lipid Peroxidation

Caption: Pathway of acrolein formation from PUFA peroxidation.

Myeloperoxidase-Mediated Generation: The Inflammatory Driver

During inflammation, activated phagocytes such as neutrophils and monocytes are a major source of acrolein.[2][4] This pathway is driven by the heme enzyme myeloperoxidase (MPO), which is abundantly expressed in these immune cells.[10]

Mechanism: MPO utilizes hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) to produce hypochlorous acid (HOCl), a potent oxidizing agent.[2][10] HOCl can then oxidize various biomolecules, including amino acids. Specifically, the oxidation of threonine by the MPO/H₂O₂/Cl⁻ system has been identified as a significant source of acrolein.[1][2][4] The proposed reaction involves a chlorinated intermediate that subsequently decomposes to form acrolein.[2]

Authoritative Insight: The significance of this pathway is underscored in inflammatory conditions like atherosclerosis and myocardial infarction.[2][11] In a murine model of acute myocardial infarction, MPO was identified as a major enzymatic source of acrolein in ischemic cardiac tissue.[2] This highlights the MPO pathway as a critical link between inflammation and acrolein-mediated tissue damage.

Diagram: Myeloperoxidase (MPO) Pathway to Acrolein

Caption: MPO-catalyzed acrolein generation from threonine.

Polyamine Catabolism: A Key Metabolic Source

The enzymatic breakdown of polyamines, such as spermine and spermidine, represents a crucial and perhaps primary endogenous source of acrolein.[2][7][9] These reactions are catalyzed by a class of FAD-dependent enzymes, including spermine oxidase (SMOX) and acetyl-polyamine oxidase (APAO).[2][5][12]

Mechanism:

-

SMOX Pathway: Spermine oxidase directly oxidizes spermine, producing spermidine, H₂O₂, and 3-aminopropanal.[5][13]

-

APAO Pathway: In a two-step process, spermine is first acetylated by spermidine/spermine N¹-acetyltransferase (SAT1) to form N¹-acetylspermine. This intermediate is then oxidized by APAO to yield spermidine and 3-acetamidopropanal.[5]

In both pathways, the resulting aminoaldehydes (3-aminopropanal and 3-acetamidopropanal) are unstable and spontaneously decompose via deamination to yield acrolein.[2][12]

Trustworthiness of the Pathway: The direct role of this pathway in pathology is strongly supported. For example, in models of Helicobacter pylori-induced gastric carcinogenesis, upregulation of SMOX leads to increased acrolein adducts, DNA damage, and cancer development.[14] Genetic deletion or chemical inhibition of SMOX protects against these effects, validating the pathway's importance.[14][15]

Diagram: Acrolein Generation from Polyamine Catabolism

Caption: Enzymatic pathways of acrolein formation from spermine.

Methodologies for Acrolein Detection and Quantification

The high reactivity and volatility of acrolein present significant analytical challenges. Therefore, robust and validated methods are essential for accurate quantification in biological matrices.

Quantification of Acrolein-Protein Adducts by ELISA

Given that acrolein rapidly reacts with proteins, quantifying acrolein-protein adducts (APA) serves as a reliable biomarker of acrolein exposure and endogenous production.[16][17] A competitive enzyme-linked immunosorbent assay (ELISA) is a high-throughput method for this purpose.

Expertise Behind the Protocol: The core principle is competition. An unknown amount of APA in a biological sample (e.g., serum) competes with a known amount of coated APA for binding to a specific primary antibody. The signal is inversely proportional to the amount of APA in the sample. The specificity of the antibody is paramount; it must recognize acrolein-modified proteins without cross-reacting with native proteins or those modified by other aldehydes like formaldehyde or 4-hydroxynonenal.[16][17]

Step-by-Step Protocol: Competitive ELISA for APA

-

Plate Coating: Coat a 96-well microtiter plate with an acrolein-albumin adduct (AAA) standard (e.g., 100 ng/well in coating buffer). Incubate overnight at 4°C.

-

Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antigen.

-

Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) to each well. Incubate for 2 hours at room temperature.

-

Competition Reaction:

-

Prepare a standard curve using known concentrations of the AAA standard.

-

Prepare biological samples (e.g., serum diluted in assay buffer).

-

In a separate plate or tubes, pre-incubate the standards and samples with a specific rabbit anti-acrolein primary antibody (e.g., at a 1:16,000 dilution) for 1 hour.[16][17]

-

Transfer the antibody-antigen mixtures to the coated and blocked plate. Incubate for 2 hours at room temperature.

-

-

Washing: Repeat the washing step (Step 2).

-

Secondary Antibody: Add a goat anti-rabbit IgG antibody conjugated to horseradish peroxidase (HRP) to each well. Incubate for 1 hour at room temperature.

-

Washing: Repeat the washing step (Step 2).

-

Detection: Add a substrate solution (e.g., TMB). The HRP enzyme will catalyze a color change.

-

Stopping Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

-

Quantification: Calculate the concentration of APA in the samples by interpolating from the standard curve.

Quantification of Free Acrolein by HPLC

For measuring free acrolein, derivatization is necessary to create a stable, detectable compound. The most common method involves derivatization with 2,4-dinitrophenylhydrazine (DNPH), which reacts with the aldehyde group of acrolein to form a stable hydrazone that can be readily quantified by HPLC with UV detection.[18][19]

Workflow: HPLC-UV Analysis of Acrolein-DNPH Adducts

Caption: Workflow for quantifying free acrolein using HPLC.

Step-by-Step Protocol: DNPH Derivatization and HPLC

-

Sample Preparation: Collect biological samples (e.g., plasma, cell culture media). For solid tissues, homogenization in a suitable buffer is required.

-

Derivatization:

-

To 1 mL of sample, add an acidic DNPH solution (e.g., 400 µL).[19]

-

An internal standard (e.g., a stable isotope-labeled acrolein-DNPH adduct) should be added for accurate quantification.[18]

-

Shake the mixture vigorously for approximately 30-60 minutes at room temperature to allow for the complete reaction.[19]

-

-

Extraction (Cleanup):

-

The resulting acrolein-DNPH hydrazone is hydrophobic. Use a solid-phase extraction (SPE) cartridge (e.g., C18) to separate the derivative from the complex biological matrix.

-

Condition the SPE cartridge with methanol followed by water.

-

Load the sample mixture onto the cartridge.

-

Wash the cartridge with a low-percentage organic solvent to remove polar interferences.

-

Elute the acrolein-DNPH adduct with a high-percentage organic solvent (e.g., acetonitrile).

-

-

HPLC Analysis:

-

Inject the eluted sample into an HPLC system equipped with a C18 column.

-

Use a mobile phase gradient (e.g., water and acetonitrile) to separate the acrolein-DNPH adduct from other derivatized carbonyls.

-

Detect the adduct using a UV detector at approximately 360 nm. For higher specificity and sensitivity, LC-MS/MS can be used, monitoring for the specific mass transition of the acrolein-DNPH derivative.[18]

-

-

Quantification: Generate a standard curve using known concentrations of an authentic acrolein-DNPH standard. Calculate the concentration in the samples based on the peak area relative to the standard curve and correct for the internal standard response.

Comparative Analysis and Cellular Context

The contribution of each pathway to the total endogenous acrolein pool varies significantly with the physiological or pathological state.

| Source Pathway | Key Enzymes/Drivers | Primary Substrates | Primary Cellular Location | Associated Pathologies |

| Lipid Peroxidation | Reactive Oxygen Species (ROS), Lipoxygenases | Polyunsaturated Fatty Acids (PUFAs) | Membranes, Lipoproteins | Atherosclerosis, Neurodegeneration, Diabetes[6][7] |

| Myeloperoxidase | Myeloperoxidase (MPO) | Threonine | Phagocytes (Neutrophils, Monocytes) | Inflammation, Myocardial Infarction, Atherosclerosis[2][4] |

| Polyamine Catabolism | Spermine Oxidase (SMOX), Acetyl-Polyamine Oxidase (APAO) | Spermine, Spermidine | Cytosol, Peroxisomes | Cancer, Stroke, Renal Failure, Neurodegeneration[5][14][20] |

Under normal physiological conditions, polyamine metabolism is a constant, basal source of acrolein. In contrast, during acute inflammation or infection, the MPO pathway in activated immune cells can become a dominant source.[2] In chronic diseases characterized by high levels of oxidative stress, such as diabetes or neurodegenerative disorders, lipid peroxidation likely makes a more substantial contribution.[7][9]

Conclusion

Endogenous acrolein is a critical mediator of cellular damage, arising from a convergence of metabolic and stress-induced pathways. Lipid peroxidation, myeloperoxidase activity, and polyamine catabolism each represent distinct and context-dependent sources. For researchers and drug development professionals, a clear understanding of these pathways is essential for identifying relevant biomarkers and designing targeted therapeutic interventions. The methodologies outlined in this guide provide a validated framework for accurately quantifying acrolein, enabling a more precise investigation of its role in human health and disease. Future research will likely focus on delineating the relative flux through these pathways in specific disease states, paving the way for novel strategies to mitigate acrolein-induced toxicity.

References

-

Stevens, J. F., & Maier, C. S. (2008). Acrolein: Sources, metabolism, and biomolecular interactions relevant to human health and disease. Molecular Nutrition & Food Research, 52(1), 7–25. [Link]

-

Igarashi, K., Kashiwagi, K., & Sakamoto, I. (2006). Acrolein produced from polyamines as one of the uraemic toxins. Nephrology Dialysis Transplantation, 21(6), 1619-1622. [Link]

-

Chaturvedi, R., de Sablet, T., Asim, M., Piazuelo, M. B., Barry, D. P., Verriere, T. G., ... & Wilson, K. T. (2025). Spermine oxidase promotes Helicobacter pylori-mediated gastric carcinogenesis through acrolein production. Oncogene, 44(5), 296-306. [Link]

-

Zhang, Y. J., & Schwab, W. (2018). Gut Microbial Glycerol Metabolism as an Endogenous Acrolein Source. mBio, 9(1), e02324-17. [Link]

-

Moghe, A., Ghare, S., & Lam-Himlin, D. (2015). Molecular Mechanisms of Acrolein Toxicity: Relevance to Human Disease. Toxicological Sciences, 143(2), 242–255. [Link]

-

Siwik, D. A., & Colucci, W. S. (2022). Diet as a Source of Acrolein: Molecular Basis of Aldehyde Biological Activity in Diabetes and Digestive System Diseases. International journal of molecular sciences, 23(19), 11673. [Link]

-

Igarashi, K., & Kashiwagi, K. (2013). Generation of acrolein and protein-conjugated acrolein by polyamine oxidase reactions. Biomolecules & therapeutics, 21(1), 1–9. [Link]

-

Schwab, W., & Zhang, Y. (2022). Overview of endogenous sources of acrolein. ResearchGate. [Link]

-

Srivastava, S., Ansari, G. A., & Siddiqui, M. Q. (2004). Quantitation of acrolein-protein adducts: potential biomarker of acrolein exposure. Toxicology and applied pharmacology, 196(1), 1-8. [Link]

-

Stevens, J. F., & Maier, C. S. (2008). Acrolein: sources, metabolism, and biomolecular interactions relevant to human health and disease. Molecular nutrition & food research. [Link]

-

Siwik, D., & Colucci, W. S. (2022). Diet as a Source of Acrolein: Molecular Basis of Aldehyde Biological Activity in Diabetes and Digestive System Diseases. MDPI. [Link]

-

Srivastava, S., Ansari, G. A. S., & Siddiqui, M. Q. (2004). Quantitation of Acrolein–Protein Adducts: Potential Biomarker of Acrolein Exposure. Toxicology and Applied Pharmacology. [Link]

-

Narayanan, S. P., Alhumaid, A., Liu, F., Jafari, E., Shan, S., Nourin, N., & Shenoy, S. (2024). Spermine Oxidase inhibitor, MDL 72527, reduced neovascularization, vascular permeability, and acrolein-conjugated proteins in a mouse model of ischemic retinopathy. Investigative Ophthalmology & Visual Science, 65(7), 1257-1257. [Link]

-

Stevens, J. F., & Maier, C. S. (2008). Acrolein: sources, metabolism, and biomolecular interactions relevant to human health and disease. Semantic Scholar. [Link]

-

Moghe, A., Ghare, S., & Lam-Himlin, D. (2015). Molecular Mechanisms of Acrolein Toxicity. Oxford Academic. [Link]

-

Igarashi, K., & Kashiwagi, K. (2023). Molecular Characteristics of Toxicity of Acrolein Produced from Spermine. International journal of molecular sciences, 24(3), 2901. [Link]

-

Alfarhan, H., Narayanan, S. P., & Somanath, P. R. (2022). Diagrammatic representation of acrolein formation through polyamine... ResearchGate. [Link]

-

Agostinelli, E., & Tempera, G. (2023). Polyamine-Derived Aminoaldehydes and Acrolein: Cytotoxicity, Reactivity and Analysis of the Induced Protein Modifications. International journal of molecular sciences, 24(21), 15911. [Link]

-

Uchida, K., Kanematsu, M., Sakai, K., Matsuda, T., Hattori, N., Mizuno, Y., ... & Stadtman, E. R. (1998). Quantitative Analysis of Acrolein-Specific Adducts Generated during Lipid Peroxidation–Modification of Proteins in Vitro: Identification of Nτ-(3-Propanal)histidine as the Major Adduct. Journal of Biological Chemistry, 273(26), 16200-16206. [Link]

-

Alhumaid, A., Liu, F., Shan, S., Jafari, E., Nourin, N., Somanath, P. R., & Narayanan, S. P. (2024). Spermine oxidase inhibitor, MDL 72527, reduced neovascularization, vascular permeability, and acrolein-conjugated proteins in a mouse model of ischemic retinopathy. Taylor & Francis Online. [Link]

-

Min, S., Kim, H. Y., & Kim, Y. S. (2021). Determination of acrolein generation pathways from linoleic acid and linolenic acid: increment by photo irradiation. Food Chemistry, 340, 128122. [Link]

-

Uchida, K., Kanematsu, M., Morimitsu, Y., Osawa, T., Noguchi, N., & Niki, E. (1998). Acrolein is a product of lipid peroxidation reaction. Formation of free acrolein and its conjugate with lysine residues in oxidized low density lipoproteins. The Journal of biological chemistry, 273(26), 16200–16206. [Link]

-

Stevens, J. F., & Maier, C. S. (2008). Acrolein: Sources, metabolism, and biomolecular interactions relevant to human health and disease. Request PDF. [Link]

-

Jiang, T., Zhang, X., & Wang, X. (2022). Acrolein generation from lipids. (A) Acrolein form triglycerides via... ResearchGate. [Link]

-

Madurga, S., N. P. and C. S. M. (2008). Mass spectrometry-based quantification of myocardial protein adducts with acrolein in an in vivo model of oxidative stress. Semantic Scholar. [Link]

-

Adams, J. D., & Klaidman, L. K. (1993). Acrolein-induced oxygen radical formation. Free radical biology & medicine, 15(2), 187–193. [Link]

-

Tanaka, K., Takamatsu, M., & Saigitbatalova, E. (2016). Determination of acrolein in plasma of CPA-treated and non. ResearchGate. [Link]

-

Zheng, L., Wu, T., & Wang, Y. (2015). Myeloperoxidase-mediated protein lysine oxidation generates 2-aminoadipic acid and lysine nitrile in vivo. The Journal of biological chemistry, 290(1), 491-502. [Link]

-

Byrd, G. D., & C. W. R. (2007). HPLC-MS Determination of Acrolein and Acetone Generated from 13C3 -Labeled Glycerol Added to Cigarette Tobacco Using Two Machine-Smoking Regimes. ResearchGate. [Link]

-

Chen, Y., & Y. L. (2020). Figure 2. Myeloperoxidase (MPO) conformational changes after acrolein... ResearchGate. [Link]

-

Podrez, E. A., Schmitt, D., Hoff, H. F., & Hazen, S. L. (1999). Myeloperoxidase-generated reactive nitrogen species convert LDL into an atherogenic form in vitro. Journal of Clinical Investigation, 103(11), 1547-1560. [Link]

-

Davies, M. J. (2008). Myeloperoxidase: a target for new drug development?. British journal of pharmacology, 153 Suppl 1(Suppl 1), S229–S241. [Link]

-

Podrez, E. A., Schmitt, D., Hoff, H. F., & Hazen, S. L. (1999). Myeloperoxidase-generated reactive nitrogen species convert LDL into an atherogenic form in vitro. The Journal of clinical investigation, 103(11), 1547–1560. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Procedure for the Determination of Acrolein and other Volatile Organic Compounds (VOCs) In Air Collected In Canisters. EPA. [Link]

-

Kurbangalieva, A., Takamatsu, M., & Saigitbatalova, E. (2016). Progress in the Development of Reaction-Based Sensors for Detection of Acrolein in Biological Samples. ResearchGate. [Link]

Sources

- 1. Acrolein: sources, metabolism, and biomolecular interactions relevant to human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acrolein: Sources, metabolism, and biomolecular interactions relevant to human health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.asm.org [journals.asm.org]

- 5. Molecular Characteristics of Toxicity of Acrolein Produced from Spermine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Diet as a Source of Acrolein: Molecular Basis of Aldehyde Biological Activity in Diabetes and Digestive System Diseases [mdpi.com]

- 8. Acrolein is a product of lipid peroxidation reaction. Formation of free acrolein and its conjugate with lysine residues in oxidized low density lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Diet as a Source of Acrolein: Molecular Basis of Aldehyde Biological Activity in Diabetes and Digestive System Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Myeloperoxidase: a target for new drug development? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Myeloperoxidase-generated reactive nitrogen species convert LDL into an atherogenic form in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Polyamine-Derived Aminoaldehydes and Acrolein: Cytotoxicity, Reactivity and Analysis of the Induced Protein Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Spermine oxidase promotes Helicobacter pylori-mediated gastric carcinogenesis through acrolein production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. iovs.arvojournals.org [iovs.arvojournals.org]

- 16. Quantitation of acrolein-protein adducts: potential biomarker of acrolein exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. researchgate.net [researchgate.net]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. Acrolein produced from polyamines as one of the uraemic toxins - PubMed [pubmed.ncbi.nlm.nih.gov]

Methacrolein: A Pivotal Biogenic Volatile Organic Compound in Atmospheric Chemistry and Toxicology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methacrolein (MACR), a reactive unsaturated aldehyde, is a significant biogenic volatile organic compound (BVOC) primarily formed from the atmospheric oxidation of isoprene. Its dual role as a crucial intermediate in atmospheric chemistry, contributing to the formation of secondary organic aerosols (SOA) and ozone, and as a toxic compound with implications for human health, positions it as a molecule of considerable scientific interest. This guide provides a comprehensive overview of methacrolein, delving into its biogenic and anthropogenic sources, its complex atmospheric reaction pathways, its toxicological profile, and the analytical methodologies employed for its detection and quantification.

Introduction: The Dual Facets of Methacrolein

Methacrolein, systematically named 2-methylprop-2-enal, is a colorless to pale yellow, flammable liquid with a pungent odor. As a key product of the atmospheric oxidation of isoprene, the most abundant non-methane BVOC, methacrolein plays a critical role in tropospheric chemistry. Its chemical structure, featuring both an aldehyde and a vinyl group, makes it highly reactive and a precursor to various atmospheric phenomena, including the formation of ozone and secondary organic aerosols (SOA). Beyond its atmospheric significance, methacrolein is recognized for its toxicity, posing risks to human health and aquatic ecosystems. This guide aims to provide a detailed exploration of the multifaceted nature of methacrolein, offering insights for researchers in atmospheric science, toxicology, and drug development.

Sources of Methacrolein: A Blend of Nature and Human Activity

The presence of methacrolein in the atmosphere is attributed to both natural and anthropogenic sources.

Biogenic Production: The Isoprene Connection

The primary source of atmospheric methacrolein is the photochemical oxidation of isoprene, which is emitted in vast quantities by terrestrial vegetation. The reaction of isoprene with hydroxyl radicals (OH) in the atmosphere is a major pathway, yielding methacrolein and methyl vinyl ketone (MVK) as two of its main products. Ozonolysis of isoprene also contributes to methacrolein formation.

dot graph { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Isoprene [label="Isoprene (C₅H₈)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OH [label="Hydroxyl Radical (OH)"]; O3 [label="Ozone (O₃)"]; Methacrolein [label="Methacrolein (MACR)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MVK [label="Methyl Vinyl Ketone (MVK)", fillcolor="#FBBC05", fontcolor="#202124"];

Isoprene -> Methacrolein [label=" Oxidation"]; Isoprene -> MVK [label=" Oxidation"]; OH -> Isoprene [dir=none]; O3 -> Isoprene [dir=none]; } dot Caption: Biogenic formation of methacrolein from isoprene oxidation.

Anthropogenic and Other Sources

While biogenic emissions dominate, methacrolein also originates from various human activities. It is a component of cigarette smoke and can be released from biomass burning. Industrial processes, such as the manufacturing of polymers and synthetic resins, also contribute to its emission. Furthermore, methacrolein can be found in the essential oils of certain plants, like Big Sagebrush (Artemisia tridentata).

Atmospheric Chemistry: A Catalyst for Aerosol and Ozone Formation

The atmospheric fate of methacrolein is governed by its reactions with key oxidants, leading to the formation of products that influence air quality and climate.

Reaction with Hydroxyl Radicals (OH)